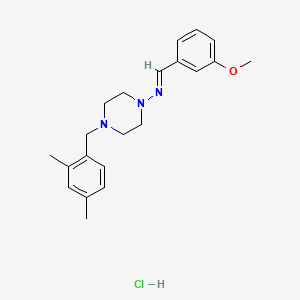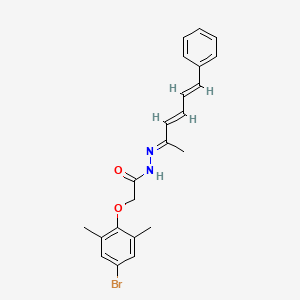
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate, also known as DPK or DPK-060, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.
作用机制
The exact mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate is not fully understood, but it is believed to act on multiple targets within the cell. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression and is often overexpressed in cancer cells. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. This compound has also been shown to reduce inflammation and oxidative stress in cells and tissues. In animal studies, this compound has been shown to improve cognitive function and reduce brain damage following ischemic stroke.
实验室实验的优点和局限性
One advantage of using 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate in lab experiments is its potential for multiple therapeutic applications. However, this compound is a relatively new compound and more research is needed to fully understand its safety and efficacy. Additionally, the synthesis method for this compound is complex and may limit its availability for research purposes.
未来方向
Future research on 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate could focus on further understanding its mechanism of action and potential therapeutic applications. Studies could also explore the safety and efficacy of this compound in clinical trials, as well as investigate potential drug combinations with this compound for enhanced therapeutic effects. Additionally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for research and potential clinical use.
In conclusion, this compound is a synthetic compound with potential pharmacological properties that has gained attention in scientific research. Its potential therapeutic effects in cancer, inflammation, and neurological disorders make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, safety, and efficacy.
合成方法
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate can be synthesized through a multistep process involving the reaction of 3-(propionylamino)benzoic acid with 2-(3,4-dimethylphenyl)acetyl chloride in the presence of a base. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the final product.
科学研究应用
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the anti-inflammatory properties of this compound, which could be useful in treating chronic inflammatory diseases. In neurological research, this compound has been shown to have neuroprotective effects and potential for treating neurodegenerative diseases.
属性
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-19(23)21-17-7-5-6-16(11-17)20(24)25-12-18(22)15-9-8-13(2)14(3)10-15/h5-11H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWRYKIXYJBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B5808706.png)
![[3-bromo-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5808735.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)

![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)

![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

